molecular formula C22H30N4O B5957754 2-[methyl(pyridin-3-ylmethyl)amino]-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide

2-[methyl(pyridin-3-ylmethyl)amino]-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide

Cat. No.: B5957754
M. Wt: 366.5 g/mol
InChI Key: FXRULPVOTGDFCB-UHFFFAOYSA-N
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Description

2-[methyl(pyridin-3-ylmethyl)amino]-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide is a complex organic compound that features a combination of pyridine, piperidine, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(pyridin-3-ylmethyl)amino]-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridine Derivative: The synthesis begins with the preparation of the pyridine derivative through a reaction between pyridine-3-carboxaldehyde and methylamine.

    Formation of the Piperidine Derivative: Separately, the piperidine derivative is synthesized by reacting 1-(2-phenylethyl)piperidine with acetic anhydride.

    Coupling Reaction: The final step involves coupling the pyridine and piperidine derivatives using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[methyl(pyridin-3-ylmethyl)amino]-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[methyl(pyridin-3-ylmethyl)amino]-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of 2-[methyl(pyridin-3-ylmethyl)amino]-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[methyl(pyridin-2-ylmethyl)amino]-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide
  • 2-[methyl(pyridin-4-ylmethyl)amino]-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide
  • N-[1-(2-phenylethyl)piperidin-3-yl]-2-(pyridin-3-ylmethyl)acetamide

Uniqueness

2-[methyl(pyridin-3-ylmethyl)amino]-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[methyl(pyridin-3-ylmethyl)amino]-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O/c1-25(16-20-9-5-12-23-15-20)18-22(27)24-21-10-6-13-26(17-21)14-11-19-7-3-2-4-8-19/h2-5,7-9,12,15,21H,6,10-11,13-14,16-18H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRULPVOTGDFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=CC=C1)CC(=O)NC2CCCN(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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